![molecular formula C26H18N4 B3440101 4'-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3'-BIQUINOLINE](/img/structure/B3440101.png)
4'-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3'-BIQUINOLINE
Overview
Description
4’-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3’-biquinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a benzodiazole ring fused to a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3’-biquinoline typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzophenone with o-phenylenediamine to form the benzodiazole ring, followed by cyclization with a quinoline derivative under acidic conditions. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4’-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3’-biquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced benzodiazole derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
4’-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3’-biquinoline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in bioimaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4’-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3’-biquinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The compound’s fluorescence properties are attributed to its ability to undergo photoinduced electron transfer, making it useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-1,3-benzodiazol-2-yl)quinoline
- 1-Methyl-2-(quinolin-2-yl)-1H-benzimidazole
- 4-(1-Methyl-1H-1,3-benzodiazol-2-yl)phenylamine
Uniqueness
4’-(1-Methyl-1H-1,3-benzodiazol-2-yl)-2,3’-biquinoline is unique due to its dual aromatic ring system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics, such as in organic electronics and advanced materials.
Properties
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)-3-quinolin-2-ylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4/c1-30-24-13-7-6-12-23(24)29-26(30)25-18-9-3-5-11-21(18)27-16-19(25)22-15-14-17-8-2-4-10-20(17)28-22/h2-16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJVWCZYHUPHHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(C=NC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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